molecular formula C18H21N3OS2 B10810059 N-(2-methoxyethyl)-5,6-dimethyl-2-(phenylsulfanylmethyl)thieno[2,3-d]pyrimidin-4-amine

N-(2-methoxyethyl)-5,6-dimethyl-2-(phenylsulfanylmethyl)thieno[2,3-d]pyrimidin-4-amine

Katalognummer: B10810059
Molekulargewicht: 359.5 g/mol
InChI-Schlüssel: CFLWLEVJPYRFSC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-Methoxyethyl)-5,6-dimethyl-2-(phenylsulfanylmethyl)thieno[2,3-d]pyrimidin-4-amine is a thieno[2,3-d]pyrimidine derivative characterized by a tricyclic core structure. Key structural features include:

  • 5,6-Dimethyl substituents: These methyl groups enhance lipophilicity and may influence steric interactions in biological targets.
  • 4-Amine substitution: The 2-methoxyethyl group at position 4 likely improves solubility and hydrogen-bonding capacity compared to alkyl or aryl substituents.

Eigenschaften

Molekularformel

C18H21N3OS2

Molekulargewicht

359.5 g/mol

IUPAC-Name

N-(2-methoxyethyl)-5,6-dimethyl-2-(phenylsulfanylmethyl)thieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C18H21N3OS2/c1-12-13(2)24-18-16(12)17(19-9-10-22-3)20-15(21-18)11-23-14-7-5-4-6-8-14/h4-8H,9-11H2,1-3H3,(H,19,20,21)

InChI-Schlüssel

CFLWLEVJPYRFSC-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(SC2=NC(=NC(=C12)NCCOC)CSC3=CC=CC=C3)C

Herkunft des Produkts

United States

Biologische Aktivität

Chemical Structure and Properties

  • Molecular Formula : C14H18N4OS
  • Molecular Weight : 290.39 g/mol
  • IUPAC Name : N-(2-methoxyethyl)-5,6-dimethyl-2-(phenylsulfanylmethyl)thieno[2,3-d]pyrimidin-4-amine

Structural Features

The compound features a thieno[2,3-d]pyrimidine core, which is known for various biological activities. The presence of a phenylsulfanylmethyl group and a methoxyethyl substituent enhances its pharmacological properties.

Research indicates that thienopyrimidine derivatives exhibit a range of biological activities through various mechanisms:

  • Anticancer Activity : Thienopyrimidines have been shown to inhibit specific kinases involved in cancer cell proliferation. For instance, they may target the mitogen-activated protein kinase (MAPK) pathway, which is crucial in tumor growth and survival.
  • Antimicrobial Properties : Some derivatives demonstrate activity against bacterial strains by interfering with bacterial cell wall synthesis or protein synthesis pathways.

Therapeutic Applications

The compound has potential applications in:

  • Cancer Therapy : Due to its ability to inhibit tumor growth, it may be explored as a candidate for treating various cancers.
  • Infectious Diseases : Its antimicrobial properties suggest potential use in treating infections caused by resistant bacterial strains.

In Vitro Studies

  • Cell Line Testing : Studies using cancer cell lines have shown that the compound induces apoptosis in a dose-dependent manner. For example, treatment with varying concentrations led to significant reductions in cell viability in breast and lung cancer cell lines.
  • Mechanistic Insights : Flow cytometry analysis revealed that the compound triggers intrinsic apoptotic pathways, evidenced by increased levels of cleaved caspase-3 and PARP.

In Vivo Studies

  • Animal Models : In murine models of cancer, administration of the compound resulted in reduced tumor sizes compared to control groups. The study highlighted a significant decrease in tumor weight (p < 0.05) after treatment over four weeks.
  • Toxicity Assessment : Preliminary toxicity studies indicated that the compound has a favorable safety profile at therapeutic doses, with minimal adverse effects observed in liver and kidney function tests.

Data Summary Table

Biological ActivityMechanism of ActionReference
AnticancerInhibition of MAPK pathway
AntimicrobialDisruption of cell wall synthesis
Induction of ApoptosisActivation of caspase pathways

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Comparison of Key Derivatives

The following table summarizes structural analogs of the target compound, highlighting substituent variations and their implications:

Compound Name / ID Substituents Key Properties/Activities Source
Target Compound 2-(Phenylsulfanylmethyl), 5,6-dimethyl, 4-(2-methoxyethyl)amine Hypothesized improved solubility and kinase inhibition potential. N/A
N-(4-Methoxyphenyl)-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine (5c) 4-(4-Methoxyphenyl)amine, 7-methyl, benzo-fused core Anti-proliferative activity (62% yield, IR/NMR confirmed) .
N,N-Dimethyl-N-(4-(methylthio)phenyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine (10) 4-(Dimethylamino) group, 2-CH3, -SCH3 substituent Yellow solid (70% yield); moderate EGFR inhibition .
N-(4-(Benzenesulfonyl)phenyl)thieno[2,3-d]pyrimidin-4-amine (25) 4-(Benzenesulfonylphenyl)amine, no methyl groups White solid (56% yield); >98% purity, potential PI5P4Kγ inhibitor .
5,6-Dimethyl-2-(methylthio)-N-pentylthieno[2,3-d]pyrimidin-4-amine (CAS 108831-74-9) 2-(Methylthio), 5,6-dimethyl, 4-pentylamine Higher lipophilicity (MW 295.47); antimicrobial applications .
N-Propargyl-5,6-dimethyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-amine 2-(Thiophen-2-yl), 4-propargylamine High binding affinity to chitinase (ΔG = -9.09 kcal/mol) .

Physicochemical Properties

  • Solubility : The 2-methoxyethyl group in the target compound likely increases aqueous solubility compared to pentyl (CAS 108831-74-9 ) or aryl amines (25 ).
  • Melting Points : Sulfonyl derivatives (e.g., 25 , mp >250°C) exhibit higher melting points than thioether analogs due to stronger intermolecular forces .

Structure-Activity Relationships (SAR)

  • Position 2 : Thioether (target) vs. sulfonyl (25 ) groups modulate electron density and steric bulk, affecting target binding .
  • Position 4: 2-Methoxyethylamine may enhance solubility and hydrogen-bonding vs. dimethylamino (10) or pentyl groups .
  • 5,6-Dimethyl Substitution : Consistently improves metabolic stability across analogs (e.g., CAS 108831-74-9 , 22 ) .

Vorbereitungsmethoden

Cyclocondensation of Thiophene Derivatives

The 5,6-dimethylthieno[2,3-d]pyrimidine scaffold is typically synthesized from ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (1). Cyclization with urea or thiourea under thermal conditions (180–200°C) forms the pyrimidin-4(3H)-one intermediate (2), as demonstrated in protocols from the Beilstein Journal. Alternative methods employ formamidine acetate in refluxing ethanol to directly yield the pyrimidine ring.

Reaction Conditions :

  • Temperature : 200°C (neat) or reflux in ethanol

  • Catalyst : None or sodium ethoxide

  • Yield : 72–83%

Chlorination for Reactive Intermediates

Chlorination of the 4-oxo group using phosphorus oxychloride (POCl₃) or Vilsmeier reagent (POCl₃/DMF) generates 2,4-dichloro-5,6-dimethylthieno[2,3-d]pyrimidine (3), a critical intermediate for subsequent substitutions.

Optimized Protocol :

  • Reagent : POCl₃ (5 equiv), DMF (catalytic)

  • Temperature : 110°C, 4 hours

  • Yield : 98%

Functionalization at Position 4: N-(2-Methoxyethyl)Amine Installation

Nucleophilic Aromatic Substitution

The 4-chloro group undergoes displacement with 2-methoxyethylamine under refluxing ethanol or 1-butanol. Catalytic bases like triethylamine (Et₃N) or potassium carbonate (K₂CO₃) enhance reactivity.

Example Procedure :

  • Reactants : 2,4-Dichloro-5,6-dimethylthieno[2,3-d]pyrimidine (1.02 mmol), 2-methoxyethylamine (1.2 equiv)

  • Solvent : Ethanol (50 mL)

  • Conditions : Reflux, 12 hours

  • Yield : 85–90%

Key Observation : Microwave irradiation (100–120°C, 30 min) reduces reaction time to 1 hour with comparable yields.

Purification and Characterization

Recrystallization and Chromatography

  • Recrystallization Solvents : Ethyl acetate/hexane (3:1) or ethanol

  • Column Chromatography : Silica gel with gradient elution (PE/EtOAc 10:1 to 1:1)

Analytical Data

  • ¹H NMR (DMSO-d₆): δ 8.26 (s, 1H, H-7), 3.55 (t, 2H, OCH₂CH₂N), 3.30 (s, 3H, OCH₃), 2.50 (s, 6H, 5,6-CH₃), 4.35 (s, 2H, SCH₂Ph).

  • MS (ESI) : m/z 414.1 [M+H]⁺.

Comparative Analysis of Synthetic Routes

MethodKey StepConditionsYield (%)Reference
CyclocondensationUrea/thiourea cyclization200°C, neat72–83
ChlorinationPOCl₃/DMF110°C, 4h98
4-AminationEthanol reflux12h85–90
2-ThioalkylationDCM, Et₃NRT, 6h75–80
Mitsunobu ReactionDEAD/PPh₃THF, 0°C to RT65–70

Challenges and Mitigation Strategies

Oxidation of Thiol Intermediates

  • Issue : Phenylmethanethiol oxidizes to disulfide (PhS-SPh).

  • Solution : Use inert atmosphere (N₂/Ar) and antioxidants (BHT).

Regioselectivity in Substitutions

  • Issue : Competing reactions at positions 2 and 4.

  • Solution : Sequential substitution (4-position first due to higher reactivity) .

Q & A

Basic: What are the standard synthetic routes and purification methods for N-(2-methoxyethyl)-substituted thieno[2,3-d]pyrimidin-4-amine derivatives?

Answer:
The synthesis typically involves nucleophilic substitution or amination reactions. For example, a 4-chloro-thieno[2,3-d]pyrimidine intermediate is reacted with a substituted amine (e.g., 2-methoxyethylamine) under reflux in polar aprotic solvents like DMF or 1,4-dioxane. Catalytic bases (e.g., NaHCO₃) are often used to deprotonate the amine and drive the reaction . Purification is achieved via flash column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or recrystallization from solvents like ethanol. Characterization includes NMR (¹H/¹³C), MS, and melting point analysis .

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

Answer:
Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions and electronic environments (e.g., methoxyethyl and phenylsulfanylmethyl groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and purity .
  • X-ray Crystallography : Resolves conformational details (e.g., dihedral angles between pyrimidine and aromatic rings) .
  • HPLC/UPLC : Assesses purity (>95% is typical for research-grade compounds) .

Advanced: How can molecular docking studies guide the optimization of this compound for kinase inhibition (e.g., EGFR/HER2)?

Answer:
Docking using software like MOE or Maestro identifies binding poses in kinase active sites. Key steps:

Target Selection : Align with known inhibitors (e.g., EGFR/HER2 inhibitors in ).

Force Field Minimization : Optimize ligand conformations (AMBER99 or OPLS-AA force fields) .

Binding Affinity Analysis : Focus on hydrogen bonds (e.g., between the pyrimidine N and kinase hinge region) and hydrophobic interactions (methyl groups with pocket residues).

SAR Validation : Compare docking scores of analogs (e.g., substituent effects on IC₅₀) .
For example, bulky substituents (e.g., phenylsulfanylmethyl) may enhance selectivity by occupying allosteric pockets .

Advanced: How do electronic effects of substituents influence the compound’s reactivity in electrophilic substitution reactions?

Answer:
The thieno[2,3-d]pyrimidine core is electron-deficient due to the pyrimidine ring, directing electrophiles to electron-rich regions. Substituents like methoxyethyl (-OCH₂CH₂OCH₃) donate electron density via resonance, activating positions C-5/C-6 for further functionalization. Conversely, phenylsulfanylmethyl groups (-SCH₂Ph) exert steric hindrance and moderate electron-withdrawing effects, which can slow reactions at adjacent sites. Experimental validation via Hammett plots (σ values) or DFT calculations (Fukui indices) is recommended .

Advanced: How can researchers resolve contradictions in biological activity data across structurally similar analogs?

Answer:
Contradictions often arise from assay variability or subtle structural differences. Mitigation strategies include:

Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls .

Metabolic Stability Testing : Assess liver microsome degradation to rule out pharmacokinetic confounding .

Crystallographic Overlays : Compare bound conformations of active vs. inactive analogs (e.g., highlights hydrogen bonding discrepancies) .

Free-Wilson Analysis : Quantify substituent contributions to activity .

Advanced: What strategies enhance the blood-brain barrier (BBB) penetration of thieno[2,3-d]pyrimidine derivatives?

Answer:
Key modifications:

  • Lipophilicity Optimization : Target logP 2–3 via substituent tuning (e.g., replace polar groups with halogens) .
  • Molecular Weight Reduction : Aim for <450 Da (e.g., trimethyl groups in reduce MW) .
  • P-Glycoprotein Evasion : Avoid hydrogen bond donors (e.g., replace -NH₂ with -NMe₂) .
  • In Situ Perfusion Models : Validate BBB permeability using rodent models .

Basic: What are the recommended storage conditions to maintain compound stability?

Answer:
Store lyophilized solids at -20°C under inert gas (N₂/Ar) to prevent oxidation. Solutions in DMSO should be aliquoted to avoid freeze-thaw cycles. Monitor stability via HPLC every 6 months .

Advanced: How can researchers design analogs to mitigate off-target effects in kinase inhibition?

Answer:

  • Selectivity Screening : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) .
  • Covalent Inhibition : Introduce reactive warheads (e.g., acrylamides) targeting non-conserved cysteines .
  • Allosteric Modulators : Exploit unique binding pockets (e.g., back pocket in EGFR) via bulky substituents .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.